molecular formula C19H23NO2 B4920981 N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide

N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide

Cat. No.: B4920981
M. Wt: 297.4 g/mol
InChI Key: CEJGGZHOMHZZME-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide is an organic compound with the molecular formula C19H23NO2 It is characterized by the presence of a phenoxyethyl group attached to a phenylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide typically involves the reaction of 3,4-dimethylphenol with 2-chloroethylamine to form the intermediate 2-(3,4-dimethylphenoxy)ethylamine. This intermediate is then reacted with 3-phenylpropanoic acid or its derivatives under amide formation conditions to yield the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group may facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-acetamide: Similar structure with methoxy groups instead of methyl groups.

    N-[2-(3,4-dimethylphenoxy)ethyl]-N-methylamine: Similar structure with an additional methyl group on the amine.

Uniqueness

N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide is unique due to the combination of its phenoxyethyl and phenylpropanamide moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-15-8-10-18(14-16(15)2)22-13-12-20-19(21)11-9-17-6-4-3-5-7-17/h3-8,10,14H,9,11-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJGGZHOMHZZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194244
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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